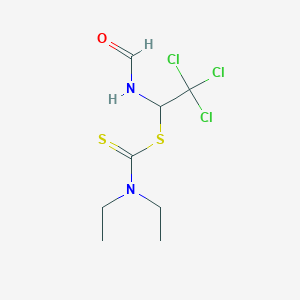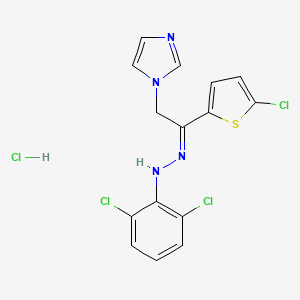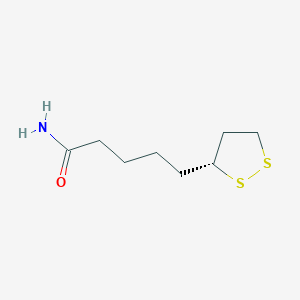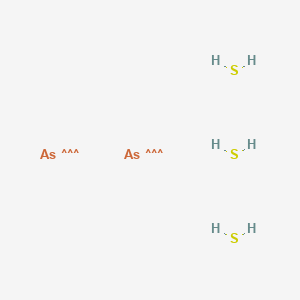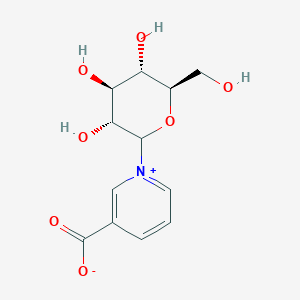
N-(D-glucopyranosyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(D-glucopyranosyl)nicotinate is a N-glycosylnicotinate. It is a conjugate base of a N-(D-glucopyranosyl)nicotinic acid.
Wissenschaftliche Forschungsanwendungen
Nutritional Value and Metabolic Role
N-(D-glucopyranosyl)nicotinate has been studied for its nutritional value, particularly in its relation to niacin (vitamin B3). Research has shown that this compound, found in plants, can act as a detoxified product or storage form of nicotinic acid (niacin). In rats, the relative activity of N-(D-glucopyranosyl)nicotinate to nicotinic acid was noted in various indices such as body weight gain, food intake, blood NAD content, and urinary excretion of niacin and its metabolites. However, it exhibited no niacin activity in Lactobacillus plantarum ATCC 8014 (Nishitani et al., 1996).
Enzymatic Activity and Biosynthesis
The enzymatic activity for the biosynthesis of N-(D-glucopyranosyl)nicotinate was identified in cultured tobacco cells. This involves UDP-glucose: nicotinic acid-N-glucosyltransferase, indicating a novel metabolic pathway for niacin in plants. The properties of this enzyme, including optimum temperature and pH, Km values for NiA and UDP-glucose, and the effect of various compounds on its activity, were explored (Taguchi et al., 1997).
Role in Plant Metabolism
N-(D-glucopyranosyl)nicotinate has been identified as a major metabolite from niacin in cultured tobacco cells. This suggests its role as a potentially detoxified form of excess niacin in plants, implying a specific metabolic adaptation (Nishitani et al., 1995).
Implications in G Protein-Coupled Receptor Signaling
Nicotinic acid, closely related to N-(D-glucopyranosyl)nicotinate, activates G protein-coupled receptor signaling, impacting processes like lipid metabolism and inflammation. This highlights the broader implications of nicotinic acid derivatives in cellular signaling pathways (Santolla et al., 2014).
Therapeutic Potential in Obesity and Diabetes
Nicotinamide, another derivative of niacin, plays a role in obesity and type 2 diabetes. It affects Glut4 glucose transporter expression, influencing systemic insulin sensitivity and energy metabolism, which could have indirect implications for N-(D-glucopyranosyl)nicotinate (Kraus et al., 2014).
Eigenschaften
Produktname |
N-(D-glucopyranosyl)nicotinate |
|---|---|
Molekularformel |
C12H15NO7 |
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/t7-,8-,9+,10-,11?/m1/s1 |
InChI-Schlüssel |
CRXJVFIHZPTDKA-YBTJCZCISA-N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)[O-] |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



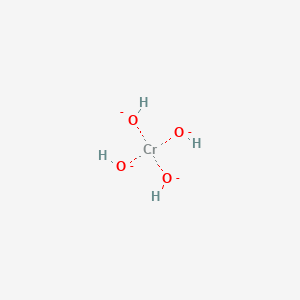

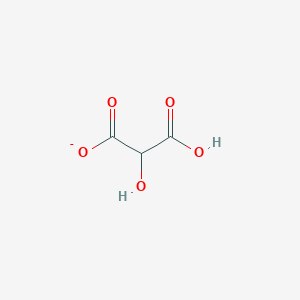
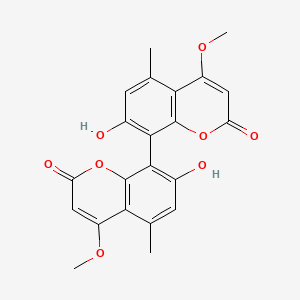
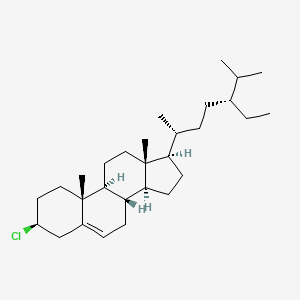
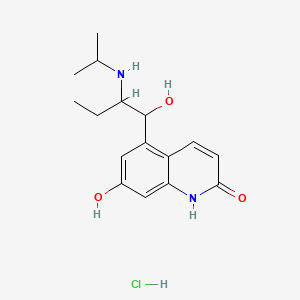
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)


